3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazinone structure. One common method involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine in dimethylformamide . This reaction forms an intermediate, which is then cyclized to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in substitution reactions, such as the Heck-Mizoroki reaction, where it reacts with styrene in the presence of palladium catalysts.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Heck-Mizoroki reaction with styrene produces a substituted styrene derivative .
Scientific Research Applications
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-β-alanine Derivatives: These compounds share the iodophenyl group and have similar biological activities.
Isoindoline Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
3-(4-Iodophenyl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific combination of the iodophenyl group and the dihydropyridazinone ring
Properties
Molecular Formula |
C10H9IN2O |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
3-(4-iodophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) |
InChI Key |
IRDXRCQGRDDWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.